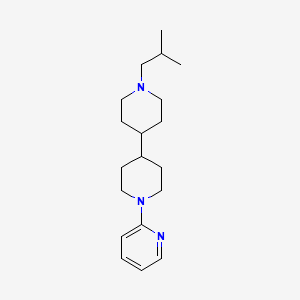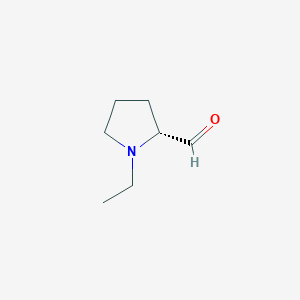
(2R)-1-Ethylpyrrolidine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-Ethylpyrrolidine-2-carbaldehyde is an organic compound with a pyrrolidine ring structure This compound is notable for its chiral center, which imparts specific stereochemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-Ethylpyrrolidine-2-carbaldehyde typically involves the reaction of ethylamine with a suitable aldehyde precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrrolidine ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to specific temperatures to ensure complete reaction. The product is then purified using techniques such as distillation or crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(2R)-1-Ethylpyrrolidine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R)-1-Ethylpyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
(2S)-1-Ethylpyrrolidine-2-carbaldehyde: The enantiomer of the compound, differing in stereochemistry.
1-Methylpyrrolidine-2-carbaldehyde: A similar compound with a methyl group instead of an ethyl group.
Pyrrolidine-2-carbaldehyde: A simpler analog without the ethyl substitution.
Uniqueness: (2R)-1-Ethylpyrrolidine-2-carbaldehyde is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other analogs. This stereochemical specificity is crucial in applications such as drug development, where the orientation of the molecule can significantly impact its efficacy and safety.
Propiedades
Número CAS |
912852-85-8 |
|---|---|
Fórmula molecular |
C7H13NO |
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
(2R)-1-ethylpyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C7H13NO/c1-2-8-5-3-4-7(8)6-9/h6-7H,2-5H2,1H3/t7-/m1/s1 |
Clave InChI |
JZTDQNCGEQOQLX-SSDOTTSWSA-N |
SMILES isomérico |
CCN1CCC[C@@H]1C=O |
SMILES canónico |
CCN1CCCC1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


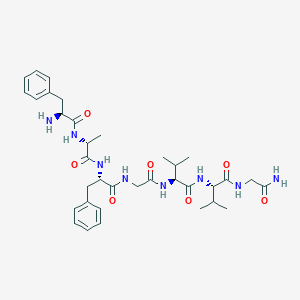
![3,3'-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12599845.png)

![(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylidene}sulfuramidoite](/img/structure/B12599863.png)
![5-Phenyl-4-[(3-phenylprop-2-en-1-yl)oxy]furan-2(5H)-one](/img/structure/B12599868.png)
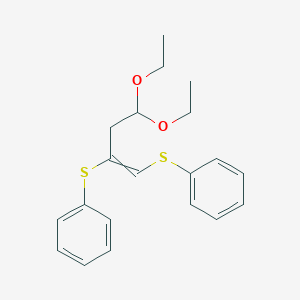

![5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12599879.png)
![3-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanal](/img/structure/B12599883.png)
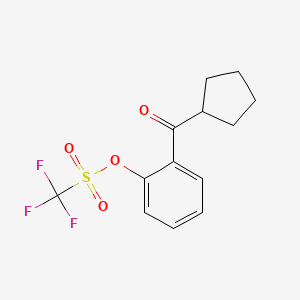
![2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide](/img/structure/B12599887.png)


